K-Ras G12C-IN-1

説明

特性

IUPAC Name |

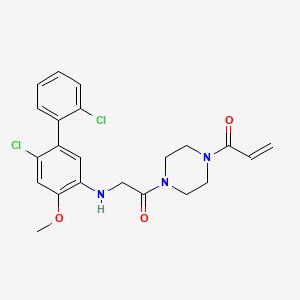

1-[4-[2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]acetyl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2N3O3/c1-3-21(28)26-8-10-27(11-9-26)22(29)14-25-19-12-16(18(24)13-20(19)30-2)15-6-4-5-7-17(15)23/h3-7,12-13,25H,1,8-11,14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWLFLPGQCYBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCN(CC3)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of K-Ras G12C-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and other solid tumors. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled cell proliferation.

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface. However, the discovery of a cryptic pocket, known as the Switch-II pocket, which is accessible in the GDP-bound (inactive) state of the KRAS G12C mutant, has enabled the development of a new class of covalent inhibitors. K-Ras G12C-IN-1 is a novel, irreversible inhibitor of the KRAS G12C mutant, originating from patent WO 2014152588 A1. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound is a selective, covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS protein. The core mechanism involves the following key steps:

-

State-Dependent Binding: The inhibitor preferentially binds to the inactive, GDP-bound conformation of KRAS G12C. In this state, a transient pocket, referred to as the Switch-II pocket (S-IIP), becomes accessible.

-

Covalent Bond Formation: this compound possesses an electrophilic moiety that forms an irreversible covalent bond with the nucleophilic thiol group of the Cys12 residue.

-

Allosteric Inhibition: By covalently modifying Cys12, the inhibitor allosterically disrupts the conformation of the Switch-I and Switch-II regions of KRAS. This has two major consequences:

-

It locks the KRAS G12C protein in an inactive GDP-bound state.

-

It impairs the interaction of KRAS G12C with its downstream effector proteins, such as RAF kinases.

-

-

Inhibition of Downstream Signaling: The disruption of KRAS-effector interactions leads to the suppression of the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAF-MEK-ERK), which is a critical driver of cell proliferation in KRAS-mutant cancers. The inhibition of this pathway can be observed by a decrease in the phosphorylation of ERK (pERK).

This targeted approach allows for high selectivity for the mutant KRAS G12C protein over the wild-type KRAS, minimizing off-target effects.

Signaling Pathway

The primary signaling pathway inhibited by this compound is the MAPK/ERK pathway. The diagram below illustrates the canonical KRAS signaling cascade and the point of intervention by the inhibitor.

The Genesis of a Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of K-Ras G12C-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development process for a prototypical covalent inhibitor of the K-Ras G12C mutant oncoprotein, herein referred to as K-Ras G12C-IN-1. While specific quantitative data for this compound is not publicly available, this document outlines the archetypal experimental journey, from initial screening to cellular characterization, based on established methodologies in the field.

Introduction: The "Undruggable" Target Becomes Actionable

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an intractable therapeutic target in oncology.[1] The high affinity of K-Ras for its guanosine triphosphate (GTP) and guanosine diphosphate (GDP) ligands, coupled with a smooth protein surface lacking deep hydrophobic pockets, presented significant challenges for small molecule inhibitor development.[2] The discovery of a specific mutation, G12C, which introduces a reactive cysteine residue, marked a turning point.[3] This unique feature enabled the development of covalent inhibitors that could irreversibly bind to the mutant protein, locking it in an inactive state.[4]

This compound represents a conceptual early-stage covalent inhibitor designed to selectively target the G12C mutant protein. This guide details the critical experiments and data required to characterize such a molecule.

The K-Ras G12C Signaling Pathway and Mechanism of Inhibition

The K-Ras protein acts as a molecular switch in signal transduction pathways that regulate cell growth, proliferation, and survival.[2] In its active state, K-Ras is bound to GTP, allowing it to interact with and activate downstream effector proteins, primarily through the MAPK and PI3K-AKT signaling cascades. The G12C mutation impairs the ability of K-Ras to hydrolyze GTP to GDP, leading to a constitutively active state and uncontrolled cell signaling.

Covalent inhibitors like this compound are designed to bind to the mutant cysteine residue in the GDP-bound (inactive) state of K-Ras G12C. This irreversible binding prevents the exchange of GDP for GTP, effectively trapping the oncoprotein in its "off" state and blocking downstream signaling.

References

- 1. Targeting KRASG12C in colorectal cancer: the beginning of a new era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

K-Ras G12C-IN-1 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of K-Ras G12C Inhibitors

Introduction

Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets on its surface. The glycine-to-cysteine mutation at codon 12 (G12C) is a common KRAS alteration, particularly in non-small cell lung cancer. This specific mutation introduces a reactive cysteine residue that has become the linchpin for a new class of targeted therapies: covalent inhibitors.

These drugs function by forming an irreversible covalent bond with the mutant cysteine 12 (Cys12), trapping the KRAS G12C protein in its inactive, GDP-bound state.[1][2] This groundbreaking approach has led to the development and FDA approval of inhibitors like sotorasib and adagrasib. This guide provides a detailed examination of the structure-activity relationships (SAR) that govern the potency and selectivity of these inhibitors, with a focus on the foundational scaffolds from which compounds like K-Ras G12C-IN-1 emerged. We will delve into the critical signaling pathways, the experimental protocols used for characterization, and the quantitative data that drives inhibitor optimization.

K-Ras G12C Signaling Pathways

The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling. In its normal cycle, it is activated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP. In its active, GTP-bound state, KRAS engages with downstream effector proteins to activate pro-growth and survival pathways. This activity is terminated by GTPase Activating Proteins (GAPs), which accelerate the hydrolysis of GTP back to GDP.

The G12C mutation impairs this intrinsic GTP hydrolysis, locking KRAS in a constitutively active state.[3] This leads to persistent activation of downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which drive uncontrolled cell proliferation, growth, and survival.[3][4] Covalent inhibitors block this oncogenic signaling by locking KRAS G12C in the inactive GDP state.

Structure-Activity Relationship (SAR) of K-Ras G12C Inhibitors

The development of potent and selective KRAS G12C inhibitors has been driven by extensive SAR studies. These inhibitors are typically composed of three key moieties:

-

An electrophilic "warhead" : This group forms the covalent bond with Cys12. Common warheads include acrylamides and vinyl sulfonamides.

-

A linker region : This connects the warhead to the core scaffold.

-

A core scaffold : This region engages in non-covalent interactions with a cryptic pocket on the KRAS surface, known as the Switch-II pocket (S-IIP), which is located beneath the effector-binding switch-II region.[2]

The initial discovery of this pocket via a disulfide-fragment screening approach was a pivotal moment in the field.[2] Subsequent optimization efforts focused on modifying the core scaffold to improve binding affinity and on tuning the reactivity of the warhead to enhance covalent modification while minimizing off-target effects.

Quantitative SAR Data

The following table summarizes SAR data for a series of early-stage acrylamide-based KRAS G12C inhibitors, illustrating how structural modifications impact their ability to covalently modify the target protein. The data is based on foundational studies that paved the way for current clinical candidates.[2]

| Compound ID | R1 Group (Acrylamide) | R2 Group (Scaffold) | % Adduct Formation (24h, 10 µM)[2] | Notes |

| 1 | H | 4-hydroxyphenyl | 6% | Low activity, minimal interaction with the pocket. |

| 2 | H | 4-phenoxyphenyl | 10% | Increased hydrophobicity improves binding slightly. |

| 3 | H | 6-hydroxy-2-naphthyl | 27% | Naphthyl group provides better fit into the S-IIP. |

| 4 | H | 6-phenoxy-2-naphthyl | 66% | Phenoxy addition significantly enhances binding affinity. |

| 5 | H | 6-(4-chlorophenoxy)-2-naphthyl | 77% | Chloro-substitution further improves potency, likely via favorable interactions. |

| 6 | CH3 | 6-(4-chlorophenoxy)-2-naphthyl | 95% | Adding a methyl group to the acrylamide creates a chiral center and dramatically improves potency and reaction rate. |

| 7 | H | 6-(quinolin-2-ylmethoxy)-2-naphthyl | 90% | Introduction of a heterocyclic system to engage with other residues in the pocket. |

Note: The percentage of adduct formation serves as a surrogate for inhibitory potency in these initial irreversible inhibitor screens.

This data highlights a clear SAR trend: expanding the core scaffold (R2 group) to make more extensive hydrophobic and polar contacts within the Switch-II pocket dramatically increases the efficiency of covalent bond formation. Furthermore, subtle modifications to the electrophilic warhead (R1 group), such as the addition of a methyl group, can have a profound impact on reactivity and potency.[2]

Experimental Protocols

The characterization of KRAS G12C inhibitors requires a suite of specialized biochemical and cell-based assays to determine binding affinity, covalent reaction kinetics, target engagement in a cellular context, and downstream signaling effects.

Biochemical Assays

A. Covalent Binding/Modification Assay (Mass Spectrometry)

-

Principle: To directly measure the extent and rate of covalent bond formation between the inhibitor and the KRAS G12C protein.

-

Methodology:

-

Recombinant, purified KRAS G12C protein (typically GDP-bound) is incubated with the test compound at various concentrations and for various time points.

-

The reaction is quenched at each time point, often by adding a strong denaturant or a reducing agent.

-

The protein sample is analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The mass spectra are examined to quantify the ratio of unmodified protein to the covalently modified protein (adduct). This allows for the calculation of reaction rates (kinact/KI).[5]

-

B. Thermal Shift Assay (TSA)

-

Principle: To assess whether a compound binds to and stabilizes the target protein, indicated by an increase in the protein's melting temperature (Tm).

-

Methodology:

-

Purified KRAS G12C protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

The test compound or a vehicle control (DMSO) is added to the protein-dye mixture.

-

The temperature is gradually increased in a real-time PCR instrument, and fluorescence is monitored.

-

As the protein unfolds, the dye binds, and fluorescence increases. The Tm is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the compound indicates binding and stabilization.[6]

-

C. Nucleotide Exchange Assay

-

Principle: To measure the inhibitor's effect on the rate of GDP/GTP exchange, which is mediated by a GEF like SOS1. Since inhibitors lock KRAS in the GDP state, they are expected to prevent GEF-mediated nucleotide exchange.

-

Methodology:

-

KRAS G12C protein is pre-loaded with a fluorescently labeled GDP analog (e.g., mant-GDP).

-

The test inhibitor is added and incubated to allow for covalent binding.

-

The GEF (SOS1) and a large excess of unlabeled GTP are added to initiate the exchange reaction.

-

The decrease in fluorescence is monitored over time as the mant-GDP is displaced. Potent inhibitors will prevent this decrease, indicating that KRAS is locked and cannot engage with SOS1.[7]

-

Cell-Based Assays

A. pERK Inhibition Assay (Western Blot or HTRF)

-

Principle: To determine if the inhibitor can block the KRAS G12C downstream signaling cascade in cancer cells. The phosphorylation of ERK (pERK) is a key downstream marker of MAPK pathway activation.

-

Methodology:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates.

-

Cells are treated with a dose-response curve of the test inhibitor for a defined period (e.g., 2-24 hours).

-

Cells are lysed, and protein concentration is normalized.

-

For Western Blot: The lysate is run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies specific for pERK and total ERK (as a loading control). Band intensity is quantified to determine the IC50.

-

For HTRF/AlphaLISA: The lysate is analyzed using a homogeneous assay kit containing specific antibody pairs (e.g., anti-pERK and anti-total ERK) labeled with FRET donors and acceptors. The resulting signal is proportional to the amount of pERK and can be used to determine the IC50.[6][8]

-

Conclusion

The development of covalent inhibitors targeting KRAS G12C represents a paradigm shift in oncology and a triumph of structure-based drug design. The structure-activity relationship for this class of drugs is intrinsically linked to the unique topology of the Switch-II pocket and the reactivity of the engineered Cys12 residue. Potency is achieved through a combination of optimizing non-covalent interactions within this allosteric site and fine-tuning the electrophilicity of the covalent warhead. The detailed experimental protocols described herein—spanning biochemical confirmation of covalent modification to the functional readout of downstream pathway inhibition in cells—are essential for the continued discovery and optimization of next-generation KRAS inhibitors. These approaches not only advance the development of drugs for KRAS G12C but also provide a blueprint for targeting other challenging oncogenic mutations.

References

- 1. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Covalent Guanosine Mimetic Inhibitors of G12C KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

A Deep Dive into the K-Ras G12C-IN-1 Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding pocket of K-Ras G12C-IN-1 on the KRAS protein, a critical target in modern oncology. We will delve into the structural biology of the interaction, the downstream signaling consequences of inhibition, quantitative binding data, and the experimental protocols used to characterize this class of inhibitors.

Introduction: The Challenge of Targeting KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways.[1][2] It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state.[3] This cycle regulates numerous cellular processes, including proliferation, differentiation, and survival.[4]

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[5] For decades, KRAS was considered "undruggable" due to its high affinity for GTP/GDP and the lack of apparent allosteric binding sites.[6][7] The discovery of a specific mutation, G12C (a glycine to cysteine substitution at codon 12), presented a unique therapeutic opportunity. The cysteine residue introduced by this mutation provides a nucleophilic handle that can be targeted by covalent inhibitors.[8] This led to the development of a new class of drugs, including this compound and the FDA-approved therapies Sotorasib (AMG-510) and Adagrasib (MRTX849), which specifically target the mutant protein.[5][9]

The this compound Binding Pocket: A New Druggable Site

This compound and similar inhibitors bind to a previously cryptic, allosteric pocket located beneath the effector-binding Switch-II region, known as the Switch-II Pocket (S-IIP).[6][10][11] This pocket is only accessible in the inactive, GDP-bound conformation of the KRAS protein.

Key Features of the Binding Pocket:

-

Covalent Anchor: The inhibitor forms an irreversible covalent bond with the thiol group of the mutant Cysteine 12 (Cys12). This covalent interaction is the cornerstone of the inhibitor's selectivity and potency.[9]

-

Allosteric Inhibition: By binding to the S-IIP, the inhibitor locks KRAS G12C in its inactive GDP-bound state.[12] This prevents the protein from engaging with Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which are responsible for catalyzing the exchange of GDP for GTP and activating KRAS.[10]

-

Disruption of Effector Binding: The binding of the inhibitor in the S-IIP disrupts the conformation of both Switch-I and Switch-II regions.[6][11] These regions are critical for binding to downstream effector proteins like RAF and PI3K, thus blocking signal transmission.[10]

-

Key Interacting Residues: X-ray crystallography studies of similar inhibitors like Sotorasib, Adagrasib, and Divarasib have revealed key interactions within the S-IIP. While the covalent bond to Cys12 is primary, additional hydrophobic and polar contacts with residues such as His95, Tyr96, and Gln99 contribute to the binding affinity and stability of the complex.[13][14] The specific conformation of the Switch-II loop can differ depending on the bound inhibitor, highlighting the dynamic nature of this pocket.[14][15]

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy of KRAS G12C inhibitors is quantified through various biochemical and cellular assays. The following table summarizes key quantitative data for well-characterized inhibitors that target the S-IIP, providing a benchmark for the potency of this class of compounds.

| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |

| AMG-510 (Sotorasib) | Biochemical Activity (TR-FRET) | KRAS G12C | IC50 | 8.88 nM | [16][17] |

| Cell Viability | NCI-H358 (G12C) | IC50 | ~6 nM | [13] | |

| Cell Viability | MIA PaCa-2 (G12C) | IC50 | ~9 nM | [13] | |

| pERK Inhibition | NCI-H358 | IC50 | ~30 nM | [13] | |

| MRTX849 (Adagrasib) | Biochemical Binding (Competition) | KRAS G12C | KD | - | [18] |

| Cell-Based Target Engagement | KRAS G12C Cells | Binding | High Affinity | [16][19] | |

| Divarasib (GDC-6036) | Covalent Target Engagement | in vitro | Potency | Enhanced vs. Sotorasib | [14] |

| LY3537982 | pERK Inhibition | H358 Cells | IC50 | Lower than AMG-510 | [20] |

| This compound | Ternary Complex Formation | KRAS G12C / CYPA | IC50 | - | [21] |

| ARS-1620 | Cell Viability | NCI-H358 | IC50 | ~240 nM | [13] |

| Cell Viability | MIA PaCa-2 | IC50 | ~360 nM | [13] |

Note: Data for "this compound" is limited in public literature; values for clinically advanced analogues targeting the same pocket are provided for context. IC50 (half-maximal inhibitory concentration) and KD (dissociation constant) are measures of potency, with lower values indicating higher potency.

Signaling Pathways: Mechanism of Action

KRAS activation initiates a cascade of downstream signaling events crucial for cell growth and survival. The two primary effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[22][23] By locking KRAS G12C in an inactive state, this compound effectively severs the signal transmission to these downstream effectors.

References

- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KRAS G12C fragment screening renders new binding pockets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 8. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]

- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. scispace.com [scispace.com]

- 13. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

- 22. mdpi.com [mdpi.com]

- 23. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Covalent Inhibition of K-Ras G12C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface. The discovery of a specific mutation, G12C (glycine-to-cysteine substitution at codon 12), has enabled a breakthrough in direct KRAS inhibition. This mutation introduces a reactive cysteine residue that can be exploited by targeted covalent inhibitors.

This technical guide provides a detailed overview of the core principles behind the irreversible covalent inhibition of K-Ras G12C, using K-Ras G12C-IN-1 as a representative molecule for this class of inhibitors. It covers the mechanism of action, key signaling pathways, experimental protocols for characterization, and quantitative data for representative compounds in this class.

The K-Ras Signaling Pathway

K-Ras functions as a molecular switch in cellular signaling.[1] It cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[1] This cycling is regulated by two main types of proteins: Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the exchange of GDP for GTP, leading to K-Ras activation, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of K-Ras to hydrolyze GTP to GDP, leading to its inactivation.[2]

The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, causing the protein to accumulate in its active, GTP-bound state.[3] This leads to constitutive activation of downstream pro-growth and survival signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving oncogenesis.[4][5]

Mechanism of Irreversible Covalent Inhibition

This compound and related inhibitors are designed to specifically target the mutant protein. Their mechanism relies on the presence of the G12C-encoded cysteine and the dynamic nature of K-Ras nucleotide cycling.

These inhibitors bind to a previously unappreciated allosteric pocket, known as the Switch-II pocket (S-IIP), which is accessible only when K-Ras G12C is in its inactive, GDP-bound state.[2] The inhibitor initially forms a reversible, non-covalent interaction. Subsequently, an electrophilic "warhead" on the inhibitor forms an irreversible covalent bond with the nucleophilic thiol group of the Cys12 residue.[2]

This covalent modification locks K-Ras G12C in the inactive GDP-bound conformation.[2] By trapping the protein in this state, the inhibitor prevents the SOS1-mediated exchange of GDP for GTP, thereby blocking its activation and subsequent downstream oncogenic signaling.[2] The irreversible nature of this bond provides a durable and potent inhibition of the mutant protein.

Quantitative Data Presentation

The efficacy of K-Ras G12C covalent inhibitors is assessed using various biochemical and cellular assays. The following tables summarize representative quantitative data for this class of compounds, with values for well-characterized inhibitors Sotorasib (AMG-510) and Adagrasib (MRTX849) provided as examples.

Table 1: Biochemical Activity

| Compound | Assay | Parameter | Value | Reference |

|---|---|---|---|---|

| Sotorasib (AMG-510) | SOS1-mediated Nucleotide Exchange | IC₅₀ | 8.88 nM | [6] |

| Adagrasib (MRTX849) | Biochemical Binding (KD) | KD | ~220 nM | [3] |

| ARS-853 | Stopped-Flow Kinetics | Ki | ~200 µM | [7] |

| ARS-853 | Stopped-Flow Kinetics | kinact/Ki | 250 M⁻¹s⁻¹ | |

Table 2: Cellular Activity

| Compound | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Sotorasib (AMG-510) | NCI-H358 (NSCLC) | Cell Viability IC₅₀ | ~6 nM | |

| Sotorasib (AMG-510) | MIA PaCa-2 (Pancreatic) | Cell Viability IC₅₀ | ~9 nM | |

| Sotorasib (AMG-510) | NCI-H358 (NSCLC) | pERK Inhibition IC₅₀ | ~30 nM | |

| Adagrasib (MRTX849) | SW1573 (NSCLC) | Cell Viability IC₅₀ | 158 nM |

| Adagrasib (MRTX849) | H23 (NSCLC) | Cell Viability IC₅₀ | 114 nM | |

Key Experimental Protocols

Characterization of inhibitors like this compound involves a suite of standardized assays to determine their potency, selectivity, and mechanism of action.

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay measures the ability of an inhibitor to prevent the activation of K-Ras G12C.

Objective: To quantify the inhibition of GEF-mediated exchange of GDP for a fluorescently labeled GTP analog on the K-Ras G12C protein.

Methodology:

-

Protein Preparation: Recombinant, purified GDP-loaded K-Ras(G12C) protein is used.

-

Reaction Setup: The assay is typically performed in a 384-well plate format.

-

Incubation: GDP-loaded K-Ras(G12C) is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).

-

Initiation of Exchange: The nucleotide exchange reaction is initiated by the addition of the GEF SOS1 and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).

-

Detection: The incorporation of the fluorescent GTP analog into K-Ras is monitored over time using a plate reader capable of detecting fluorescence polarization or TR-FRET.

-

Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. The data are then plotted against inhibitor concentration, and an IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Western Blot for Pathway Inhibition

This cell-based assay confirms that the inhibitor blocks K-Ras signaling inside cancer cells.

Objective: To measure the inhibition of phosphorylation of downstream effector proteins, such as ERK, in a K-Ras G12C mutant cancer cell line.

Methodology:

-

Cell Culture: A K-Ras G12C mutant cell line (e.g., NCI-H358) is cultured to ~80% confluency.

-

Serum Starvation: Cells are serum-starved for several hours to reduce basal signaling activity.

-

Inhibitor Treatment: Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 2 hours).

-

Cell Lysis: Cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

Data Analysis: The intensity of the p-ERK bands is normalized to the t-ERK bands. The percentage of inhibition relative to a vehicle control is calculated, and an IC₅₀ value is determined.

Mass Spectrometry-Based Covalent Modification Assay

This assay directly confirms the covalent binding of the inhibitor to the target protein and can be used to determine kinetic parameters.

Objective: To measure the rate and extent of covalent adduct formation between the inhibitor and K-Ras G12C.

Methodology:

-

Reaction: Purified K-Ras G12C protein is incubated with the inhibitor at various concentrations and for different time points.

-

Quenching: The reaction is stopped at each time point.

-

Sample Preparation: The protein-inhibitor mixture is analyzed by intact protein mass spectrometry (e.g., LC-MS).

-

Mass Analysis: The mass spectrometer detects the unmodified protein and the protein-inhibitor adduct, which has a higher mass corresponding to the molecular weight of the inhibitor.

-

Data Analysis: The percentage of modified protein is calculated from the relative signal intensities of the unmodified and modified protein peaks. These data are used to calculate the second-order rate constant (kinact/Ki), which is the preferred metric for the potency of irreversible inhibitors.

Conclusion

The development of irreversible covalent inhibitors targeting the K-Ras G12C mutation represents a paradigm shift in cancer therapy, transforming a previously intractable target into a druggable one. Molecules in the class of this compound exploit the unique biochemistry of the mutant cysteine to achieve high potency and selectivity. A thorough understanding of the K-Ras signaling pathway, the specific mechanism of covalent inhibition, and the application of a robust suite of biochemical and cellular assays are critical for the continued development and optimization of this promising class of therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomarker.onclive.com [biomarker.onclive.com]

- 4. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Effects of K-Ras G12C-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, including a significant percentage of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and pancreatic cancers.[1][2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket.[3][4] The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), which is prevalent in NSCLC, provided a unique opportunity for therapeutic intervention.[2][5][6]

K-Ras G12C-IN-1 is a representative covalent inhibitor that specifically targets this mutant protein. These inhibitors function by forming a covalent bond with the mutant cysteine residue, locking the K-Ras G12C protein in its inactive, GDP-bound state.[1][6] This action prevents the subsequent activation of downstream pro-survival and proliferative signaling pathways. This guide provides a detailed technical overview of the downstream effects of K-Ras G12C inhibition, focusing on key signaling pathways, quantitative analysis of these effects, and the experimental protocols used for their assessment.

Core Signaling Pathways Downstream of K-Ras

K-Ras acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4] This cycle is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[4] The G12C mutation impairs GTP hydrolysis, leading to a constitutively active state that drives oncogenesis through two primary downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[1][7]

-

RAF-MEK-ERK (MAPK) Pathway: Active K-Ras-GTP recruits and activates RAF kinases, which in turn phosphorylate and activate MEK. Activated MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival.[1][2]

-

PI3K-AKT-mTOR Pathway: K-Ras-GTP can also directly bind to and activate the catalytic subunit of phosphoinositide 3-kinase (PI3K).[1] This leads to the activation of AKT and the subsequent mTOR signaling complex, which are crucial regulators of cell growth, metabolism, and apoptosis.[1][3]

Effects of K-Ras G12C Inhibition on Downstream Signaling

The primary mechanism of K-Ras G12C inhibitors is to trap the mutant protein in an inactive state, thereby preventing downstream signal transduction. However, the cellular response is complex and often involves feedback mechanisms that can lead to therapeutic resistance.

Primary Effect: MAPK Pathway Suppression

Treatment with K-Ras G12C inhibitors like sotorasib (AMG 510) and adagrasib (MRTX849) leads to a potent and rapid downregulation of the MAPK pathway.[8] This is consistently observed across various K-Ras G12C mutant cell lines and is evidenced by a significant decrease in the phosphorylation of MEK and ERK.[8][9]

Variable Effect: PI3K/AKT Pathway

The impact of K-Ras G12C inhibition on the PI3K/AKT/mTOR pathway is more subtle and context-dependent.[1] In many cancer cell models, this pathway is not solely controlled by the mutant K-Ras.[10] As a result, inhibition of K-Ras G12C may not lead to a significant or sustained decrease in the phosphorylation of AKT.[5][10] Studies have shown that in some cell lines, p-AKT levels remain largely unaffected by G12C inhibitor treatment.[10][11]

Adaptive Resistance and Feedback Reactivation

A major challenge in K-Ras G12C inhibitor therapy is the development of adaptive resistance. Despite sustained inhibition of the mutant K-Ras G12C protein, many cancer cells exhibit a rebound in MAPK pathway activity within 24 to 72 hours.[8][9] This reactivation is often driven by a feedback loop involving upstream receptor tyrosine kinases (RTKs) like EGFR.[5][9] Inhibition of the MAPK pathway relieves a negative feedback mechanism, leading to the activation of RTKs. These activated RTKs then stimulate wild-type RAS proteins (NRAS and HRAS) through GEFs (like SOS1) and the phosphatase SHP2, which in turn reactivates the RAF-MEK-ERK cascade, bypassing the inhibited K-Ras G12C.[5][9][12]

Quantitative Data on Signaling Effects

The following tables summarize quantitative data from preclinical studies, illustrating the impact of K-Ras G12C inhibitors on key downstream signaling molecules and cell viability.

Table 1: Effect of K-Ras G12C Inhibitors on Phospho-ERK (p-ERK) Levels

| Cell Line | Inhibitor | Concentration | Time Point | p-ERK Reduction | Citation(s) |

| MIA PaCa-2 | AMG 510 | 100 nM | 4-72 h | Initial suppression, rebound after 24h | [9] |

| H358 | AMG 510 | 100 nM | 4-72 h | Initial suppression, rebound after 24h | [9] |

| MIA PaCa-2 | MRTX849 | 1 µM | 4 h | Sustained suppression | [11] |

| MGH1138-1 | MRTX849 | 1 µM | 4 h | Sustained suppression | [11] |

| Multiple Lines | ARS-1620 | 10 µM | 4-72 h | Average p-ERK rebound after 24h | [9] |

Table 2: Effect of K-Ras G12C Inhibitors on Phospho-AKT (p-AKT) Levels

| Cell Line | Inhibitor | Concentration | Time Point | p-AKT Change | Citation(s) |

| LU65 | ARS-1620 | 1 µM | - | Significant Suppression | [10] |

| NCI-H358 | ARS-1620 | 1 µM | - | Significant Suppression | [10] |

| 9 of 12 NSCLC Lines | ARS-1620 | 1 µM | - | No significant change | [10] |

| MGH1138-1 | MRTX849 | 1 µM | 4 h | Suppression observed | [11] |

| LU99 (PIK3CA mutant) | Sotorasib | - | - | No effect on p-AKT | [13] |

Key Experimental Protocols

Assessing the downstream effects of K-Ras G12C inhibitors requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Western Blotting for Phosphoprotein Analysis

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like ERK and AKT.

-

Cell Culture and Treatment: Plate K-Ras G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and grow to 70-80% confluency. Treat cells with the K-Ras G12C inhibitor at various concentrations and time points. A vehicle control (e.g., DMSO) must be included.

-

Cell Lysis: Aspirate the media and wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify band intensity, normalizing phosphoprotein levels to total protein and a loading control (e.g., GAPDH).[9]

RAS Activation (GTP-Bound Pulldown) Assay

This assay specifically measures the amount of active, GTP-bound RAS, providing a direct readout of inhibitor efficacy on the target.

-

Cell Culture and Lysis: Treat and lyse cells as described for Western Blotting, using a magnesium-containing lysis buffer to preserve the nucleotide-bound state of RAS.

-

Affinity Precipitation: Incubate cell lysates with a purified GST-fusion protein corresponding to the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which is coupled to glutathione-agarose beads. The RBD specifically binds to the GTP-bound conformation of RAS.

-

Washing: Pellet the beads by centrifugation and wash multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins by boiling the beads in Laemmli sample buffer.

-

Western Blotting: Analyze the eluted samples by Western blotting using antibodies against specific RAS isoforms (K-Ras, N-Ras, H-Ras) to determine the amount of active RAS pulled down. An aliquot of the total cell lysate (input) should be run in parallel to determine total RAS levels.[9]

Cell Viability Assay (IC50 Determination)

This assay measures the potency of an inhibitor by determining the concentration required to inhibit cell viability by 50% (IC50).

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the K-Ras G12C inhibitor for a specified period (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or MTT) to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the output signal (luminescence or absorbance) using a plate reader.

-

IC50 Calculation: Normalize the data to vehicle-treated controls and plot the results as percent viability versus log-transformed drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[11]

Conclusion

This compound and its clinical counterparts represent a landmark achievement in targeting a previously intractable oncogene. Their primary downstream effect is the potent and specific inhibition of the MAPK signaling pathway. However, the cellular response is nuanced, with limited direct impact on the PI3K/AKT pathway in many contexts and the rapid emergence of adaptive resistance through feedback reactivation of MAPK signaling.[8][9][10] This reactivation, often mediated by upstream RTKs and wild-type RAS, underscores the necessity of developing combination therapies.[5][12] A thorough understanding of these downstream signaling events, quantified through rigorous experimental protocols, is critical for designing next-generation therapeutic strategies to overcome resistance and improve clinical outcomes for patients with K-Ras G12C-mutant cancers.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting KRAS G12C mutations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of K-Ras G12C Inhibitors on the MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the absence of known allosteric regulatory sites. The development of covalent inhibitors specifically targeting the mutant cysteine at codon 12 has marked a paradigm shift in the treatment of KRAS G12C-mutated cancers. This technical guide provides an in-depth analysis of the impact of K-Ras G12C inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Mechanism of Action of K-Ras G12C Inhibitors

K-Ras is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and persistent downstream signaling, primarily through the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving cell proliferation and survival.[1][2]

K-Ras G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C.[3] This covalent modification locks the K-Ras G12C protein in its inactive, GDP-bound conformation.[4] By trapping K-Ras G12C in this inactive state, these inhibitors prevent its interaction with downstream effector proteins, most notably RAF kinases, thereby blocking the activation of the MAPK signaling cascade.[1][5]

Impact on MAPK Pathway Signaling

The primary mechanism by which K-Ras G12C inhibitors exert their anti-tumor effects is through the suppression of the MAPK pathway. Upon inhibitor binding, the downstream signaling cascade is significantly attenuated. This is biochemically observed as a rapid and marked decrease in the phosphorylation levels of key pathway components, including MEK (Mitogen-activated protein kinase kinase) and ERK (Extracellular signal-regulated kinase).[6]

However, the inhibition of the MAPK pathway by K-Ras G12C inhibitors is often not sustained. Many cancer cells exhibit adaptive resistance, leading to the reactivation of MAPK signaling within 24 to 72 hours of treatment.[4][6] This feedback reactivation can be driven by several mechanisms, including:

-

Receptor Tyrosine Kinase (RTK) Activation: Inhibition of the MAPK pathway can relieve feedback inhibition of upstream RTKs, such as EGFR, leading to their activation. Activated RTKs can then stimulate wild-type RAS isoforms (HRAS and NRAS) or reactivate the remaining unbound K-Ras G12C, thereby restoring downstream signaling.[1][7]

-

Activation of Parallel Pathways: Cancer cells can bypass the blocked K-Ras G12C signaling by upregulating parallel pathways, such as the PI3K/AKT pathway, which can also contribute to cell survival and proliferation.[1]

Quantitative Analysis of MAPK Pathway Inhibition

The efficacy of K-Ras G12C inhibitors in suppressing the MAPK pathway and inhibiting cell proliferation has been quantified in numerous preclinical studies. The following tables summarize key quantitative data from various cell lines.

Table 1: Inhibition of MAPK Pathway Phosphorylation by K-Ras G12C Inhibitors

| Cell Line | Inhibitor (Concentration) | Time Point | p-MEK Reduction (%) | p-ERK Reduction (%) | Citation |

| H358 | Sotorasib (100 nM) | 4 h | Significant | Significant | [6] |

| MIA PaCa-2 | Sotorasib (100 nM) | 4 h | Significant | Significant | [6] |

| SW837 | Sotorasib (100 nM) | 4 h | Significant | Significant | [6] |

| SW1463 | Sotorasib (100 nM) | 4 h | Significant | Significant | [6] |

| H358 | Sotorasib (100 nM) | 72 h | Reactivated to ~75% of baseline | Reactivated to ~75% of baseline | [6] |

| MIA PaCa-2 | Sotorasib (100 nM) | 72 h | Reactivated to ~75% of baseline | Reactivated to ~75% of baseline | [6] |

Note: "Significant" indicates a visually substantial decrease in Western blot band intensity as reported in the source. Precise percentage reductions from densitometry are not consistently provided in a tabular format across publications.

Table 2: IC50 Values of K-Ras G12C Inhibitors in Mutant Cell Lines

| Cell Line | Inhibitor | IC50 (µM) | Citation |

| NCI-H358 | Sotorasib | ~0.006 | [8] |

| MIA PaCa-2 | Sotorasib | ~0.009 | [8] |

| NCI-H23 | Sotorasib | 0.6904 | [8] |

| SW1573 | Sotorasib | More resistant than H23 | [9] |

| NCI-H358 | Adagrasib | Not explicitly tabled | |

| MIA PaCa-2 | Adagrasib | Not explicitly tabled | |

| H23 | Adagrasib | Not explicitly tabled | [9] |

| SW1573 | Adagrasib | Not explicitly tabled | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the impact of K-Ras G12C inhibitors on the MAPK pathway.

Western Blotting for MAPK Pathway Proteins

This protocol is for the detection of total and phosphorylated levels of MEK and ERK.

1. Cell Lysis:

-

Treat cells with the K-Ras G12C inhibitor at the desired concentrations and time points.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate). Scrape cells and transfer the lysate to a microcentrifuge tube.[10]

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[10]

-

Heat the samples at 95-100°C for 5 minutes, then cool on ice.[10]

-

Centrifuge for 5 minutes to pellet cell debris.[10]

2. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. Gel Electrophoresis:

-

Load 20-30 µg of protein per lane onto a 10% or 12% SDS-PAGE gel.[11]

-

Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or overnight at 4°C.[10]

5. Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C.[10][12]

6. Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against p-MEK, total MEK, p-ERK, and total ERK (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[3][11]

7. Secondary Antibody Incubation:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at a 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[3]

8. Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

9. Densitometry Analysis:

-

Quantify the band intensities using software such as ImageJ. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP.

1. Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

2. Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of the K-Ras G12C inhibitor. Include a vehicle-only control (e.g., DMSO).

3. Incubation:

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

4. Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[1]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[5][7]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).[5][7]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[1]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

-

Record the luminescence using a plate reader.

5. Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, using appropriate software (e.g., GraphPad Prism).

Immunoprecipitation of K-Ras G12C

This protocol is for the isolation of K-Ras G12C protein from cell lysates.

1. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

2. Pre-clearing the Lysate:

-

Transfer the supernatant to a new tube.

-

Add Protein A/G agarose beads and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

3. Immunoprecipitation:

-

Add the primary antibody against K-Ras to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

4. Washing:

-

Centrifuge to pellet the beads.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution:

-

Elute the immunoprecipitated protein by resuspending the beads in 1X SDS sample buffer and heating at 95-100°C for 5 minutes.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted protein for subsequent analysis (e.g., by Western blotting).

Visualizations

K-Ras G12C Signaling and Inhibition

Caption: K-Ras G12C signaling pathway and the mechanism of its inhibition.

Experimental Workflow for Western Blotting

Caption: A streamlined workflow for Western blot analysis of MAPK pathway proteins.

Logic of Adaptive Resistance to K-Ras G12C Inhibitors

Caption: The logical progression of adaptive resistance to K-Ras G12C inhibitors.

Conclusion

The development of K-Ras G12C inhibitors represents a significant advancement in targeted cancer therapy. These agents effectively inhibit the MAPK pathway by locking the mutant K-Ras protein in an inactive state. However, the emergence of adaptive resistance through feedback reactivation of the MAPK pathway poses a clinical challenge. A thorough understanding of the molecular mechanisms underlying both the initial response and the subsequent development of resistance is critical for the development of more effective combination therapies and next-generation inhibitors. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex interplay between K-Ras G12C inhibition and MAPK signaling.

References

- 1. OUH - Protocols [ous-research.no]

- 2. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ch.promega.com [ch.promega.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Western blot protocol | Abcam [abcam.com]

An In-depth Technical Guide on the Cellular Uptake and Distribution of K-Ras G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the cellular uptake and distribution of K-Ras G12C inhibitors. As specific data for "K-Ras G12C-IN-1" is not publicly available, this guide utilizes data from the well-characterized, clinically approved K-Ras G12C inhibitors, sotorasib and adagrasib, as representative examples. The experimental protocols described are generalized from established methodologies for small molecule inhibitors and should be adapted and optimized for specific laboratory conditions and molecules.

Introduction to K-Ras G12C and its Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a crucial protein in cell signaling pathways that regulate cell growth and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers.[3] The G12C mutation, a substitution of glycine with cysteine at codon 12, locks the K-Ras protein in a perpetually active state, leading to uncontrolled cell proliferation and tumor growth.[1][3]

K-Ras G12C inhibitors are a class of targeted therapies that work by covalently binding to the mutant cysteine residue.[1][3] This binding effectively locks the K-Ras G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways and suppressing tumor growth.[1][3] Understanding the cellular uptake and subcellular distribution of these inhibitors is paramount for optimizing their therapeutic efficacy and overcoming potential resistance mechanisms.

K-Ras G12C Signaling Pathway

The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][3] In its active state, K-Ras initiates a cascade of downstream signaling events, primarily through the MAPK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation.

Figure 1: Simplified K-Ras G12C signaling pathway and the mechanism of its inhibition.

Quantitative Data on Cellular Uptake and Distribution

The following tables summarize key pharmacokinetic parameters for the representative K-Ras G12C inhibitors, sotorasib and adagrasib. These parameters provide insights into their absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Pharmacokinetic Properties of Sotorasib

| Parameter | Value | Reference |

| Oral Bioavailability | Moderate | [4] |

| Time to Peak Plasma Concentration (Tmax) | ~2.0 hours | [4] |

| Plasma Protein Binding | 89% | [4][5] |

| Volume of Distribution (Vd) | 211 L | [4][5] |

| Terminal Elimination Half-life (t1/2) | 5.5 ± 1.8 hours | [4] |

| Metabolism | Primarily by non-enzymatic conjugation and CYP3A enzymes. | [5] |

| Excretion | 74% in feces, 6% in urine. | [4][5] |

Table 2: Pharmacokinetic and Tissue Distribution of Adagrasib (in Rats)

| Parameter | Value | Reference |

| Oral Bioavailability | 50.72% | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | ~6 hours | [8] |

| Maximum Plasma Concentration (Cmax) | 677.45 ± 58.72 ng/mL (30 mg/kg oral) | [6][7] |

| Plasma Protein Binding | 98% | [8] |

| Volume of Distribution (Vd) | 942 L | [8] |

| Elimination Half-life (t1/2) | 3.50 ± 0.21 hours (oral) | [6][7] |

| Tissue Distribution (Highest Concentration at 2-4h post-oral dose) | Liver > Lung > Kidney > Pancreas > Heart | [6][9] |

| Metabolism | Primarily by CYP3A4. | [8] |

| Excretion | 75% in feces, 4.5% in urine. | [8] |

Experimental Protocols

Quantification of Intracellular Inhibitor Concentration by LC-MS/MS

This protocol outlines a general procedure for the quantification of a K-Ras G12C inhibitor in cancer cell lines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Figure 2: General workflow for LC-MS/MS-based quantification of intracellular K-Ras G12C inhibitor.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture K-Ras G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) to ~80-90% confluency in appropriate cell culture plates.

-

Treat cells with the K-Ras G12C inhibitor at desired concentrations and for various time points. Include vehicle-treated controls.

-

-

Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a protein precipitation solvent, such as acetonitrile, containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled version of the inhibitor).[10][11][12]

-

Scrape the cells and collect the lysate.

-

-

Protein Precipitation and Extraction:

-

Vortex the cell lysate vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the inhibitor and internal standard.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method.

-

Liquid Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and detect the inhibitor and internal standard using Multiple Reaction Monitoring (MRM).[13] The specific precursor-to-product ion transitions for the inhibitor and internal standard must be optimized.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the corresponding concentrations of the standards.

-

Determine the concentration of the inhibitor in the cell lysate from the calibration curve.

-

Normalize the intracellular concentration to the amount of protein in the cell lysate (determined by a protein assay like BCA) or to the cell number.

-

Subcellular Distribution Analysis by Fluorescence Microscopy

This protocol describes a general method to visualize the intracellular localization of a fluorescently labeled K-Ras G12C inhibitor or by using an inhibitor-alkyne conjugate followed by click chemistry.

Figure 3: Workflow for visualizing the subcellular distribution of a K-Ras G12C inhibitor.

Detailed Methodology:

-

Cell Seeding:

-

Seed K-Ras G12C mutant cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

-

Inhibitor Incubation:

-

Fixation, Permeabilization, and Click Chemistry (for alkyne-modified inhibitors):

-

Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as Triton X-100 or saponin.

-

Perform an in situ click chemistry reaction by incubating the cells with a fluorescently labeled azide (e.g., Alexa Fluor 647 azide) in the presence of a copper(I) catalyst.[14][15] This will covalently attach the fluorescent dye to the inhibitor.

-

-

Organelle Staining:

-

To determine the subcellular localization, counterstain the cells for specific organelles.

-

Nucleus: DAPI or Hoechst stain.

-

Plasma Membrane: Wheat Germ Agglutinin (WGA) conjugated to a fluorescent dye.

-

Endosomes/Lysosomes: Antibodies against specific markers (e.g., EEA1 for early endosomes, LAMP1 for lysosomes) followed by fluorescently labeled secondary antibodies.

-

-

-

Confocal Microscopy:

-

Mount the coverslips on microscope slides.

-

Acquire high-resolution images using a confocal microscope. Obtain z-stacks to visualize the three-dimensional distribution of the inhibitor within the cells.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ, CellProfiler) to merge the different fluorescent channels and assess the degree of colocalization between the inhibitor's signal and the signals from the organelle markers. This can be quantified using metrics such as Pearson's correlation coefficient or Mander's overlap coefficient.

-

Conclusion

The cellular uptake and subcellular distribution are critical determinants of the efficacy of K-Ras G12C inhibitors. As demonstrated by data from sotorasib and adagrasib, these small molecules exhibit favorable pharmacokinetic profiles that allow for oral administration and distribution to tumor tissues. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the intracellular concentration and visualize the localization of novel K-Ras G12C inhibitors. Such studies are essential for the rational design of next-generation inhibitors with improved cellular penetration and target engagement, ultimately leading to enhanced anti-cancer activity.

References

- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]

- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]

- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. dovepress.com [dovepress.com]

- 10. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. research-portal.uu.nl [research-portal.uu.nl]

- 12. Validation of an LC-MS/MS method for the determination of sotorasib, a KRASG12C inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Case Report: Case series: association between blood concentration and side effects of sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

An In-Depth Technical Guide to CRISPR-Cas9 Gene Editing in Drug Discovery

Introduction

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) has instigated a paradigm shift in biomedical research, particularly in the realm of drug discovery and development.[1][2][3][4] This powerful gene-editing technology, adapted from a bacterial adaptive immune system, offers an unprecedented ability to precisely and efficiently modify the genome of virtually any organism.[5][6] For researchers, scientists, and drug development professionals, CRISPR-Cas9 provides a versatile tool to dissect disease mechanisms, identify and validate novel drug targets, and develop more sophisticated models of human disease.[2][3] This guide provides a technical overview of the CRISPR-Cas9 methodology, its applications in the pharmaceutical pipeline, and detailed protocols for its implementation.

Core Principles of the CRISPR-Cas9 System

The CRISPR-Cas9 system's functionality relies on two primary components: the Cas9 nuclease and a guide RNA (gRNA).[5]

-

Cas9 Nuclease : An RNA-guided DNA endonuclease that acts as "molecular scissors" to create a precise double-strand break (DSB) in the DNA.[5]

-

Guide RNA (gRNA) : A short, synthetic RNA molecule composed of a scaffold sequence necessary for Cas9 binding and a user-defined ~20 nucleotide spacer sequence that directs the Cas9 nuclease to a specific target DNA sequence through complementary base pairing.[5][7]

The process begins with the gRNA forming a complex with the Cas9 protein.[5] This complex then scans the genome for a sequence matching the gRNA's spacer, located next to a Protospacer Adjacent Motif (PAM), which for the commonly used Streptococcus pyogenes Cas9 (SpCas9) is 'NGG'.[8] Upon successful binding, Cas9 cleaves the DNA, creating a DSB.[4]

The cell's natural DNA repair mechanisms are then harnessed to achieve the desired genetic modification.[4][6] There are two major pathways:

-

Non-Homologous End Joining (NHEJ) : This is the cell's primary repair mechanism. It is an error-prone process that often introduces small insertions or deletions (indels) at the DSB site. These indels can cause frameshift mutations, leading to the functional knockout of the targeted gene.[7]

-

Homology-Directed Repair (HDR) : In the presence of a DNA repair template with sequences homologous to the regions flanking the DSB, the cell can use the HDR pathway to precisely edit the genome.[4][7] This allows for the insertion of specific sequences, such as a single nucleotide polymorphism (SNP) or a larger genetic cassette (e.g., a fluorescent reporter).[3]

Applications in Drug Development

The precision and scalability of CRISPR-Cas9 make it an invaluable tool throughout the drug discovery workflow.[2]

-

Target Identification and Validation : Genome-wide CRISPR screens can be used to identify genes that are essential for the survival of cancer cells or that modulate the response to a particular drug, thereby uncovering novel therapeutic targets.[3][9]

-

Mechanism of Action Studies : CRISPR can be used to elucidate how a drug exerts its effects by knocking out genes in the suspected pathway and observing changes in cellular response.[9]

-

Drug Resistance Research : The technology is instrumental in identifying genetic mutations that confer resistance to therapies, which can inform the development of next-generation drugs or combination therapies.[9][10]

-

Development of Advanced Disease Models : CRISPR facilitates the rapid creation of isogenic cell lines and animal models that more accurately mimic human diseases by introducing specific pathogenic mutations.[2][3]

Quantitative Data Summary

The choice of methodology can significantly impact the efficiency and outcome of a CRISPR experiment. The tables below summarize key quantitative data for critical steps in the workflow.

Table 1: Comparison of CRISPR-Cas9 Delivery Methods

| Delivery Method | Format | Typical Efficiency | Off-Target Effects | Suitability |

| Plasmid Transfection | DNA | Variable (10-80%) | Higher (prolonged expression) | Easy-to-transfect cell lines |

| Viral Transduction | Virus (e.g., Lentivirus, AAV) | High (>90%) | Moderate to High | Wide range of cells, including primary and non-dividing cells.[8] |

| RNA Transfection | mRNA + sgRNA | Moderate to High | Lower (transient expression) | Most cell types |

| Ribonucleoprotein (RNP) Electroporation | Pre-complexed Cas9 protein + sgRNA | High (>80%) | Lowest (rapid clearance)[11] | Many cell types, including primary cells and T cells.[12][13] |

Table 2: Overview of Methods for Detecting Off-Target Effects

| Method | Principle | Sensitivity | Throughput | Notes |

| In Silico Prediction | Computational algorithms based on sequence homology.[14] | N/A | High | A necessary first step, but requires experimental validation.[14] |

| GUIDE-seq | Integration of a short double-stranded oligodeoxynucleotide at DSB sites. | High (down to 0.1%) | Low to Medium | Unbiased, genome-wide detection in living cells. |

| Digenome-seq | In vitro digestion of genomic DNA with Cas9 RNP followed by whole-genome sequencing. | High (down to 0.1%)[15] | Low | Cell-free method, identifies potential off-target sites. |

| ChIP-Seq | Uses a catalytically inactive Cas9 (dCas9) to identify all binding sites genome-wide.[14] | High | Low | Detects binding events, not necessarily cleavage.[14] |

| Targeted Deep Sequencing | PCR amplification and next-generation sequencing of predicted off-target loci. | Very High (>0.01%) | High | Biased, only interrogates predicted sites. |

Detailed Experimental Protocols

Protocol: CRISPR-Cas9 Ribonucleoprotein (RNP) Delivery via Electroporation

This protocol describes the delivery of pre-complexed Cas9 protein and synthetic sgRNA into primary human T cells, a common application in immunotherapy research.[12]

Materials:

-

High-purity, recombinant S. pyogenes Cas9-NLS protein

-

Synthetic, chemically-modified sgRNA targeting the gene of interest

-

Primary human T cells

-

Electroporation buffer (cell-type specific)

-

Nucleofector device and cuvettes

-

Nuclease-free water

-

PBS (Phosphate-Buffered Saline)

Methodology:

-

Cell Preparation:

-

Culture primary T cells under recommended conditions. For efficient editing, T cells should be activated prior to electroporation.

-

On the day of electroporation, count the cells and assess viability. A minimum of 80% viability is recommended.

-

Centrifuge the required number of cells (e.g., 1 x 10^6 cells per reaction) at 90 x g for 10 minutes.

-

Carefully aspirate the supernatant and wash the cell pellet with sterile PBS.

-

-

RNP Complex Formation:

-

In a sterile microcentrifuge tube, dilute the Cas9 protein and sgRNA in the electroporation buffer. A common molar ratio is 1:1.2 (Cas9:sgRNA).

-

For 1 x 10^6 T cells, a typical amount is 125 pmol of Cas9 protein and 150 pmol of sgRNA.

-

First, add the sgRNA to the buffer, followed by the Cas9 protein. Mix gently by pipetting.

-

Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of the RNP complex.[16]

-